molecular formula C12H13N B14549750 1-Methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile CAS No. 62248-66-2

1-Methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile

Cat. No.: B14549750
CAS No.: 62248-66-2
M. Wt: 171.24 g/mol
InChI Key: NYHVRJJOGMZJKX-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile is an organic compound with the molecular formula C12H13N It is a derivative of naphthalene, characterized by the presence of a methyl group and a carbonitrile group on the tetrahydronaphthalene ring system

Preparation Methods

1-Methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile can be synthesized through several methods:

    Synthetic Routes: One common method involves the catalytic hydrogenation of 1-methyl-1,2,3,4-tetrahydronaphthalene followed by the introduction of a carbonitrile group. This process typically uses nickel catalysts under high-pressure hydrogenation conditions.

    Industrial Production: Industrially, the compound can be produced by the reaction of 1-methyl-1,2,3,4-tetrahydronaphthalene with cyanogen bromide in the presence of a base such as sodium hydroxide. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

1-Methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the carbonitrile group can be achieved using lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation, under appropriate conditions. Common reagents include nitric acid for nitration and halogens like chlorine or bromine for halogenation.

    Major Products: The major products formed from these reactions include carboxylic acids, primary amines, nitro derivatives, and halogenated compounds.

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes, leading to modulation of their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, thereby exerting its effects on cellular functions.

Comparison with Similar Compounds

1-Methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-methyl-1,2,3,4-tetrahydronaphthalene, 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, and 1-methyl-1,2,3,4-tetrahydronaphthalene-1-amine share structural similarities.

Properties

IUPAC Name

1-methyl-3,4-dihydro-2H-naphthalene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-12(9-13)8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7H,4,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHVRJJOGMZJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=CC=CC=C21)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50616397
Record name 1-Methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62248-66-2
Record name 1-Methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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